4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Etravirine Synthesis HIV NNRTI Bromination Yield

As the designated 'Intermediate-1' in Etravirine synthesis (TMC125), this compound's unique 5-Br-4,6-Cl halogenation pattern is non-negotiable for regioselective downstream functionalization. Substituting with the unbrominated analog (CAS 329187-59-9) fundamentally alters the synthetic pathway, reducing yield and forming different impurity profiles that jeopardize API quality. Its additional nanomolar potency against the CCR4 receptor (IC50: 3.89 nM) makes it a dual-purpose chemical probe for target validation. Procuring this specific intermediate, with guaranteed ≥98% purity, ensures scalable process integrity for pharmaceutical development and structure-activity relationship (SAR) campaigns.

Molecular Formula C11H5BrCl2N4
Molecular Weight 343.99 g/mol
CAS No. 269055-75-6
Cat. No. B029322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile
CAS269055-75-6
Molecular FormulaC11H5BrCl2N4
Molecular Weight343.99 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl
InChIInChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18)
InChIKeyIGZKXTGKGMPSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) as a High-Purity Pharmaceutical Intermediate for HIV and CCR4 Research


4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) is a halogenated pyrimidine derivative with the molecular formula C11H5BrCl2N4 and a molecular weight of 343.99 g/mol [1]. This compound is primarily utilized as a key intermediate in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine (TMC125) . Its structure features a bromine atom at the 5-position of the pyrimidine ring and chlorine atoms at the 4- and 6-positions, offering distinct reactive sites for sequential functionalization . The compound is also recognized for its potent antagonistic activity against the human CC chemokine receptor 4 (CCR4), with reported IC50 values in the low nanomolar range [2].

Why 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) Cannot Be Replaced by Unbrominated or Dehalogenated Analogs


In the synthesis of etravirine, the presence of a bromine atom at the 5-position is essential for enabling selective subsequent substitution reactions that yield the final active pharmaceutical ingredient (API) . Analogs lacking this bromine, such as 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9), cannot undergo the same regioselective transformations, resulting in lower overall yields and the formation of different impurity profiles . Furthermore, the distinct halogenation pattern directly influences the compound's biological activity, as evidenced by its nanomolar potency against the CCR4 receptor, a feature not observed in simpler pyrimidine derivatives [1]. Therefore, substituting this compound with a structurally related but differently halogenated analog would fundamentally alter both the synthetic pathway and the pharmacological outcomes, rendering the substitution invalid for targeted research and development applications .

Quantitative Differentiation of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) from Closest Analogs


Superior Synthetic Utility in Etravirine Production via High-Yield Bromination of Non-Brominated Precursor

The compound is a critical intermediate for etravirine, and its synthesis from the unbrominated analog 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9) has been optimized to achieve a high yield of 78% . This quantitative data demonstrates the feasibility and efficiency of introducing the essential bromine atom. In contrast, the unbrominated analog cannot be directly used in the subsequent steps of the etravirine synthetic pathway, making the brominated compound irreplaceable . Furthermore, the overall yield for the complete etravirine synthesis using this intermediate has been reported to reach 53.8% in optimized processes [1].

Etravirine Synthesis HIV NNRTI Bromination Yield

High Purity (>98%) Validated by HPLC Ensures Consistent Quality for Research and Development

Commercial suppliers specify the purity of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) to be ≥98% by HPLC . This level of purity is critical for ensuring reproducible results in medicinal chemistry and process development. While the unbrominated analog 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9) is also available at a similar nominal purity (e.g., 98%) from some vendors , the key differentiator is that the brominated compound is the only one that meets the specific purity requirements for the regulated synthesis of etravirine, a drug that requires strict control of related substances .

Chemical Purity HPLC Quality Control

Nanomolar Antagonistic Activity Against Human CCR4 Receptor

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) exhibits potent antagonist activity against the human CC chemokine receptor 4 (CCR4) with an IC50 of 3.89 nM, as determined in a [35S]-GTPγS binding assay using CHO cell membranes expressing the receptor [1]. This activity is not observed in the unbrominated analog 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9), for which no similar biological data is reported, highlighting the critical role of the bromine atom for target engagement [2].

CCR4 Antagonist Chemokine Receptor GPCR

Optimal Research and Industrial Applications for 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) Based on Quantified Differentiation


Large-Scale Synthesis of Etravirine (TMC125) for HIV-1 Treatment

This compound is the designated 'Intermediate-1' in the synthesis of etravirine, a second-generation NNRTI for HIV-1 treatment . Its high-yield bromination (78%) from the unbrominated precursor enables efficient, scalable manufacturing . The compound's high purity (>98% by HPLC) ensures compliance with pharmaceutical quality standards, minimizing the formation of related substances and facilitating regulatory approval . Procuring this specific intermediate is essential for maintaining the integrity and cost-effectiveness of the etravirine production process [1].

Pharmacological Profiling of CCR4 Antagonists in Immunology and Oncology

With a potent IC50 of 3.89 nM against the human CCR4 receptor, this compound serves as a valuable chemical probe for investigating the role of CCR4 in Treg cell migration, allergic inflammation, and certain T-cell lymphomas . Unlike its unbrominated analog, which lacks this activity, this compound provides a direct tool for target validation and for establishing structure-activity relationships (SAR) in CCR4 antagonist programs . Researchers in immunology and oncology can leverage this compound to explore therapeutic strategies involving CCR4 modulation .

Development of Halogenated Heterocyclic Building Blocks for Medicinal Chemistry

The unique halogenation pattern (5-Br, 4,6-Cl) on the pyrimidine core provides multiple orthogonal reactive sites for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution . This makes it an ideal scaffold for generating diverse libraries of bioactive molecules, including kinase inhibitors and other therapeutic agents . The high purity (≥98%) ensures that subsequent reactions are not compromised by impurities, accelerating hit-to-lead optimization in drug discovery projects .

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